molecular formula C12H16F2O2 B2358504 {[4-(Difluoromethoxy)butoxy]methyl}benzene CAS No. 1919864-81-5

{[4-(Difluoromethoxy)butoxy]methyl}benzene

Cat. No.: B2358504
CAS No.: 1919864-81-5
M. Wt: 230.255
InChI Key: VASXCMJKHTVFHG-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)butoxy]methyl}benzene is a synthetic organic compound featuring a benzene core functionalized with a flexible ether chain terminating in a difluoromethoxy group. This molecular architecture, which integrates an aromatic ring, an alkoxy linker, and the metabolically stable difluoromethoxy moiety, makes it a valuable intermediate in sophisticated chemical synthesis. The difluoromethoxy group is a key feature in modern medicinal chemistry, often used as a bioisostere for methoxy or methyl groups to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . While the specific biological activity and full research applications of this compound are still being explored, compounds with similar structures are frequently investigated in pharmaceutical research for their potential as inhibitors of enzymes like beta-secretase (BACE), a target for Alzheimer's disease therapeutics . Researchers primarily utilize this compound as a versatile building block for the development of novel active molecules or as a standard in analytical methods such as mass spectrometry and chromatography. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)butoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c13-12(14)16-9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASXCMJKHTVFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCOC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Studies of 4 Difluoromethoxy Butoxy Methyl Benzene

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is a key structural motif that significantly influences the electronic properties and metabolic stability of molecules in which it is incorporated. researchgate.netnih.gov Its reactivity is a subject of considerable interest in medicinal and agrochemical research. researchgate.netresearchgate.net

Stability and Transformation under Various Reaction Conditions

The difluoromethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions. rsc.org The presence of two electron-withdrawing fluorine atoms on the methyl group enhances the strength of the C-F and C-H bonds, contributing to its stability.

Research into the stability of fluoroalkyl groups on aromatic rings indicates that they are generally stable under both acidic and basic conditions. rsc.org Unlike the related trifluoromethyl group, which can be sensitive to strong basic hydrolysis, the difluoromethoxy group demonstrates greater resilience. However, extreme conditions can lead to its transformation. The C-H bond in the -OCHF₂ group, polarized by the adjacent fluorine atoms, can act as a lipophilic hydrogen bond donor, a unique property that can influence intermolecular interactions. researchgate.net

Participation in Nucleophilic and Electrophilic Processes

The electronic nature of the difluoromethoxy group renders it relatively inert to direct nucleophilic or electrophilic attack at the difluoromethyl carbon. The high electronegativity of the fluorine atoms creates a partial positive charge on the carbon, but this is sterically shielded and electronically stabilized by the adjacent ether oxygen.

However, the difluoromethyl group (CF₂H) can be manipulated to act as a masked nucleophile. acs.orgcornell.edu Deprotonation of the C-H bond using a strong base can generate a difluoromethyl anion, a potent nucleophile for forming new carbon-carbon bonds. acs.orgcornell.edu While this has been demonstrated for Ar-CF₂H compounds, similar reactivity could potentially be induced in the -OCHF₂ group of {[4-(Difluoromethoxy)butoxy]methyl}benzene under specific, highly basic conditions.

Conversely, the difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃) and can participate in radical reactions. rsc.org The generation of such a radical from the difluoromethoxy group would require specific radical initiation conditions. Electrophilic difluoromethylation reactions have also been developed, often involving difluorocarbene (:CF₂) intermediates, which can be generated from various precursors. rsc.orgcas.cnchinesechemsoc.org

Reactions Involving the Ether Linkages

The molecule contains two distinct ether linkages: a butoxy-difluoromethoxy bond (an alkyl ether) and a benzyloxy-butoxy bond (a benzyl (B1604629) ether). The benzyl ether linkage is the more reactive of the two, particularly towards acid-catalyzed cleavage.

Acid Cleavage of Ethers: Mechanisms (Sₙ1, Sₙ2 pathways)

Ethers are generally unreactive but can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.compearson.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The subsequent cleavage of the C-O bond can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.orgmasterorganicchemistry.comwikipedia.org

For this compound, the cleavage will preferentially occur at the benzyl ether linkage. The protonated ether can then cleave via two primary pathways:

Sₙ1 Mechanism : This pathway is favored because it involves the formation of a resonance-stabilized benzyl carbocation, which is a relatively stable intermediate. libretexts.orgnih.gov The carbocation is then attacked by the halide nucleophile. This is the dominant mechanism for ethers with tertiary, benzylic, or allylic substituents. libretexts.org

Sₙ2 Mechanism : This pathway involves a backside attack by the nucleophile on the less sterically hindered carbon adjacent to the ether oxygen. libretexts.org While possible, it is less likely for the cleavage of the benzyl C-O bond in this molecule compared to the Sₙ1 pathway due to the stability of the alternative benzyl carbocation.

The alkyl ether linkage (difluoromethoxy-butoxy) would be much less reactive and would require more harsh conditions to cleave.

Mechanism Favored Substrate Intermediate Key Features
Sₙ1 Tertiary, Benzylic, Allylic Ethers libretexts.orgStable Carbocation nih.govResonance stabilization of the intermediate is crucial. libretexts.org
Sₙ2 Primary, Methyl Ethers libretexts.orgTransition StateAttack occurs at the less sterically hindered carbon. libretexts.org

Regioselectivity and Stereochemical Outcomes in Ether Cleavage

In an unsymmetrical ether like this compound, the site of cleavage is selective. Acid-catalyzed cleavage will predominantly occur at the benzylic C-O bond. nih.govpnnl.gov This regioselectivity is driven by the formation of the more stable benzyl carbocation intermediate in an Sₙ1 pathway. nih.govacs.org

The reaction with a hydrohalic acid (HX) would therefore yield 4-(difluoromethoxy)butan-1-ol (B15233995) and benzyl halide.

Reaction: C₆H₅CH₂-O-(CH₂)₄-OCHF₂ + HX → C₆H₅CH₂-X + HO-(CH₂)₄-OCHF₂

If an excess of the acid is used, the resulting alcohol, 4-(difluoromethoxy)butan-1-ol, could potentially undergo further reaction to form the corresponding alkyl halide, although this would be a slower process than the initial benzyl ether cleavage. libretexts.org Stereochemistry is not a factor at the benzylic carbon in this specific molecule as it is not a chiral center.

Oxidative Transformations of Ethers

Ethers can undergo oxidation, though they are generally resistant to many oxidizing agents. numberanalytics.com The position alpha to the ether oxygen is the typical site of oxidation.

Autoxidation : Ethers, when exposed to air and light, can undergo autoxidation to form hydroperoxides and peroxides, which are potentially explosive. libretexts.org This is a radical-chain process.

Chemical Oxidation : Strong oxidizing agents can cleave the C-O bond. numberanalytics.com The oxidation of benzyl ethers, in particular, can be achieved with various reagents. For instance, oxidation of secondary benzyl ethers can yield ketones. acs.org In the case of this compound, oxidation could potentially occur at the benzylic carbon, leading to the formation of benzoic acid or benzaldehyde (B42025) depending on the oxidant and reaction conditions. acs.org The alkyl portion of the ether is less susceptible to oxidation. Some methods have been developed for the selective transformation of ethers to other functional groups under mild acidic conditions using reagents like calcium hypochlorite. acs.orgresearchgate.net

Chemistry of the Benzyl Moiety

The benzyl moiety, consisting of the benzene (B151609) ring and the adjacent methylene (B1212753) group (benzylic position), is the primary site of reactivity for this compound. Its chemical behavior is characterized by reactions on the aromatic ring and at the benzylic carbon.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituent already present on the ring dictates both the rate of the reaction and the position of the new substituent. wikipedia.org

The substituent in this compound is the -[CH₂O(CH₂)₄OCHF₂] group. This group is classified as an alkylbenzene derivative with an ether linkage at the beta-position. It is generally considered an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. This activation stems from the electron-donating nature of the alkyl framework.

Consequently, the {[4-(Difluoromethoxy)butoxy]methyl} group is an ortho, para-director. It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the point of attachment. This directional preference is due to the ability of the alkyl group to stabilize the cationic intermediate (the sigma complex) formed during the reaction, particularly when the positive charge is located on the carbon atom bearing the substituent. libretexts.org

Common electrophilic aromatic substitution reactions expected for this compound are summarized in the table below.

Reaction TypeReagentsTypical ElectrophileExpected Major Products
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)1-({[4-(Difluoromethoxy)butoxy]methyl})-2-nitrobenzene and 1-({[4-(Difluoromethoxy)butoxy]methyl})-4-nitrobenzene
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺1-Bromo-2-({[4-(difluoromethoxy)butoxy]methyl})benzene and 1-Bromo-4-({[4-(difluoromethoxy)butoxy]methyl})benzene
Sulfonation Fuming H₂SO₄ (SO₃)Sulfur trioxide (SO₃)2-({[4-(Difluoromethoxy)butoxy]methyl})benzenesulfonic acid and 4-({[4-(Difluoromethoxy)butoxy]methyl})benzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃Carbocation (R⁺)Mixture of ortho and para alkylated products
Friedel-Crafts Acylation RCOCl, AlCl₃Acylium ion (RCO⁺)Mixture of ortho and para acylated products

This table presents expected outcomes based on established principles of electrophilic aromatic substitution.

Reactions at the Benzylic Position

The benzylic position—the carbon atom directly attached to the benzene ring—is particularly reactive due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. libretexts.orglibretexts.org For this compound, this corresponds to the CH₂ group. Two primary reactions occur at this site: free-radical halogenation and oxidation.

Benzylic Bromination: When treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide), alkylbenzenes undergo selective bromination at the benzylic position. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org The application of these conditions to this compound would yield {[1-Bromo-1-phenylmethoxy)butoxy]methyl}difluoromethane.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. masterorganicchemistry.com For alkylbenzenes with at least one benzylic hydrogen, the entire alkyl side chain is typically cleaved and oxidized to a carboxylic acid group (-COOH). libretexts.orglibretexts.org Therefore, vigorous oxidation of this compound is expected to produce benzoic acid, with the side chain being completely removed in the process. libretexts.org Milder oxidation conditions could potentially lead to the formation of benzaldehyde, though this transformation often requires specific reagents to prevent over-oxidation to the carboxylic acid.

Interplay of Functional Groups: Cooperative and Competitive Reactivity

The reactivity of this compound is governed by the presence of multiple functional groups: the aromatic ring, the benzylic methylene group, the two ether linkages, and the terminal difluoromethoxy group. The specific reaction that occurs is determined by the choice of reagents and conditions, leading to competitive pathways.

Reaction ConditionTarget SitePredominant Reaction
Lewis/Brønsted Acids (e.g., AlCl₃, H₂SO₄) + ElectrophileBenzene RingElectrophilic Aromatic Substitution
Radical Initiators (e.g., UV light, peroxide) + NBSBenzylic PositionFree-Radical Bromination
Strong Oxidizing Agents (e.g., hot KMnO₄)Benzylic Position / Side ChainOxidative Cleavage to Benzoic Acid
Strong Protic Acids (e.g., HBr, HI)Ether LinkagesPotential Ether Cleavage

This table illustrates how different reaction conditions selectively target different functional groups within the molecule.

Competition between Ring and Side Chain: Reactions on the aromatic ring (electrophilic substitution) and at the benzylic position (radical halogenation, oxidation) are classic examples of competitive reactivity. Electrophilic substitution requires polar, acidic conditions to generate a strong electrophile, while benzylic reactions typically proceed under radical-generating or strongly oxidizing conditions. Thus, the reaction outcome can be controlled by the reagents.

Role of Ether Linkages: The ether groups are generally stable under neutral, basic, and mild acidic conditions. However, under strongly acidic conditions (e.g., using HBr or HI), cleavage of the ether bonds can occur. This could potentially compete with acid-catalyzed ring reactions like Friedel-Crafts alkylation.

Influence of the Difluoromethoxy Group: The highly electronegative fluorine atoms make the (-OCHF₂) group strongly electron-withdrawing. While its position at the end of the butoxy chain means its inductive effect on the benzene ring is negligible, it deactivates the adjacent ether linkage and the alkyl chain towards reactions that involve the formation of a positive charge.

Kinetic and Thermodynamic Aspects of Transformations

Kinetic Control: The rates of the various transformations are influenced by the stability of the reaction intermediates.

In electrophilic aromatic substitution , the {[4-(Difluoromethoxy)butoxy]methyl} group is a weak activator, leading to a reaction rate that is modestly faster than that of benzene. The formation of the ortho and para intermediates is kinetically favored over the meta intermediate due to better charge delocalization. Steric hindrance from the bulky side chain may slightly decrease the rate of attack at the ortho position compared to the para position, making the para product often the major one. libretexts.org

In benzylic halogenation , the rate-determining step is the abstraction of a benzylic hydrogen to form a benzylic radical. libretexts.org This radical is significantly stabilized by resonance with the benzene ring, resulting in a lower activation energy and a faster reaction rate compared to halogenation at other positions on the alkyl chain.

Thermodynamic Control: The distribution of products can also be influenced by their relative stability.

In electrophilic substitutions, the para-substituted product is typically thermodynamically more stable than the ortho-substituted product due to minimized steric repulsion between the substituent and the incoming electrophile.

The oxidation of the entire side chain to form benzoic acid is a thermodynamically highly favorable process. libretexts.org This is driven by the formation of a stable, conjugated carboxylic acid and the release of byproducts like CO₂ and water. Once initiated, the reaction proceeds irreversibly to the most stable oxidized state of the benzylic carbon.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Mass Spectrometry-Based Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound and in identifying trace-level impurities.

High-Resolution Accurate Mass (HRAM) Mass Spectrometry is essential for unequivocally confirming the elemental composition of "{[4-(Difluoromethoxy)butoxy]methyl}benzene". This technique provides a highly accurate measurement of the compound's mass, which can be used to deduce its molecular formula.

The chemical formula for "this compound" is C₁₂H₁₆F₂O₂. The theoretical exact mass can be calculated using the monoisotopic masses of the constituent elements (Carbon: 12.000000, Hydrogen: 1.007825, Oxygen: 15.994915, Fluorine: 18.998403).

Theoretical Exact Mass Calculation:

(12 * 12.000000) = 144.000000

(16 * 1.007825) = 16.125200

(2 * 18.998403) = 37.996806

(2 * 15.994915) = 31.989830

Total Exact Mass = 230.111836 u

An HRAM instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, would be expected to measure a mass very close to this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy allows for the confident assignment of the molecular formula C₁₂H₁₆F₂O₂, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Distribution for C₁₂H₁₆F₂O₂

Mass (u) Relative Abundance (%)
230.1118 100.00
231.1152 13.28
232.1186 0.93

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating complex mixtures and identifying individual components. For the analysis of "this compound", a reversed-phase HPLC column would likely be employed to separate the target compound from non-volatile impurities.

Once separated by the LC system, the compound enters the mass spectrometer. In the first stage (MS1), the precursor ion corresponding to the protonated molecule [M+H]⁺ (m/z 231.1191) or another adduct would be selected. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions in the second stage (MS2). The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unambiguous identification, even in complex matrices. This technique is also invaluable for quantifying the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. It would be employed to assess the purity of "this compound" by detecting any volatile impurities that may be present from the synthesis process.

A sample of the compound would be injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra can be compared to spectral libraries for the identification of known volatile impurities. This technique is crucial for ensuring the final product is free from residual solvents or volatile by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the complete assembly of the molecular structure.

¹H NMR: The proton NMR spectrum of "this compound" would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the butoxy and methyl groups, and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. Signals would be expected for the carbons of the benzene ring, the butoxy chain, the methyl group, and a triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For "this compound", a single signal, likely a doublet due to coupling with the methine proton, would be expected, confirming the presence of the difluoromethoxy group.

Table 2: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Predicted ¹⁹F Shift (ppm)
Aromatic CH 7.2-7.4 127-130 -
Ar-CH₂-O ~4.5 ~70 -
O-CH₂-(CH₂)₂ ~3.5 ~68 -
O-(CH₂)₂-CH₂-CH₂ ~1.7 ~26 -
O-CH₂-CH₂-CH₂-O ~1.6 ~26 -
O-CHF₂ 6.5 (t) 115 (t) -80 to -100 (d)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound", COSY would show correlations between adjacent protons in the butoxy chain and within the aromatic ring, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively assign which protons are attached to which carbon atoms, for example, linking the methylene proton signals to their corresponding carbon signals in the butoxy chain.

Table of Compounds Mentioned

Compound Name
This compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. fiveable.melibretexts.org For this compound, these techniques are instrumental in confirming the presence of its key structural components.

In IR spectroscopy, the absorption of infrared radiation excites molecules into a higher vibrational state. fiveable.me The C-O-C ether linkage is expected to produce a strong, characteristic absorption band due to its asymmetric stretching vibration, typically appearing in the 1050-1250 cm⁻¹ region. rockymountainlabs.compressbooks.pub Specifically, for an alkyl aryl ether structure, two distinct C-O stretching bands are anticipated: one for the aryl-O stretch (around 1250 cm⁻¹) and one for the alkyl-O stretch (around 1050 cm⁻¹). pressbooks.pubspectroscopyonline.com

The difluoromethoxy (-OCHF₂) group will exhibit strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ range. The benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic butyl chain will be identified by its C-H stretching vibrations between 2850 and 3000 cm⁻¹ and various bending vibrations. fiveable.melibretexts.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique. libretexts.org Aromatic ring vibrations, particularly the ring "breathing" mode, often produce strong and sharp signals in Raman spectra, such as the intense frequency observed for monosubstituted benzenes around 1001 cm⁻¹. libretexts.orgaip.org While C-O-C bonds can be observed, they are generally weaker than in IR spectra. aip.org The symmetric vibrations of the alkyl chain and the C-F bonds may also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Benzene RingAromatic C-H Stretch3000-31003000-3100Medium-Weak
Benzene RingAromatic C=C Stretch1450-16001450-1600Variable
Ether (Aryl-O)C-O Asymmetric Stretch~1250WeakStrong
Ether (Alkyl-O)C-O Asymmetric Stretch~1050-1150WeakStrong
Alkyl ChainC-H Stretch2850-29602850-2960Strong
Alkyl ChainCH₂ Bend1450-14701450-1470Medium
DifluoromethoxyC-F Stretch1000-1400ActiveStrong

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

The applicability of this method to this compound is contingent on its physical state at a given temperature. Many ethers of similar molecular weight are liquids at room temperature. aip.org If the compound is a liquid, single-crystal X-ray diffraction is not directly applicable. libretexts.orgu-psud.fr However, it is often possible to obtain suitable crystals by slowly cooling the liquid compound to below its freezing point. libretexts.org

Should a suitable single crystal be grown, X-ray diffraction analysis would provide invaluable structural information. The analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the flexible butoxy chain. Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds involving the fluorine and oxygen atoms, which govern the solid-state properties of the material.

Total Organic Fluorine (TOF) Analysis and Other Fluorine-Specific Detection Methods

Given the presence of two fluorine atoms in the molecule, fluorine-specific analytical methods are highly relevant for quantification and purity assessment, especially in complex matrices like environmental samples. qa-group.com

Total Organic Fluorine (TOF) Analysis is a powerful technique for measuring the total amount of fluorine bound to organic compounds. measurlabs.com It serves as a comprehensive screening tool, capturing all organofluorine compounds, including the target molecule and any potential fluorine-containing impurities. qa-group.combizngo.org The most common method for TOF analysis is Combustion Ion Chromatography (CIC). measurlabs.comresearchgate.net In this process, the sample is combusted at high temperatures (900-1000°C), which mineralizes the organofluorine compounds into hydrogen fluoride (B91410) (HF). alsglobal.com The resulting fluoride ions are then trapped in an aqueous solution and quantified using ion chromatography. researchgate.netalsglobal.com This method provides a total concentration of organic fluorine, which can be a critical parameter for quality control and environmental monitoring. qa-group.comalsglobal.com

Interactive Data Table: Principles of Fluorine-Specific Analysis

MethodPrincipleInformation ProvidedApplication
Total Organic Fluorine (TOF) via CICSample combustion followed by ion chromatography to detect fluoride ions. measurlabs.comalsglobal.comTotal concentration of all organically bound fluorine.Purity assessment, environmental screening, quality control.
Extractable Organic Fluorine (EOF)Solvent extraction to isolate organofluorine compounds, followed by combustion and IC analysis. qa-group.comalsglobal.comConcentration of solvent-extractable organic fluorine.Analysis of solid matrices where specific extraction is needed.
¹⁹F Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the resonance of the ¹⁹F nucleus in a magnetic field.Provides detailed structural information about the chemical environment of each fluorine atom. nih.govnih.govStructural elucidation, identification of specific fluorinated compounds.

Other fluorine-specific methods, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, provide more detailed structural information rather than just a total quantity. nih.gov ¹⁹F NMR is extremely sensitive and can distinguish between different fluorine environments within a molecule, making it an excellent tool for identifying specific fluorinated impurities alongside the main compound.

Computational and Theoretical Investigations of 4 Difluoromethoxy Butoxy Methyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and geometry of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.netnih.gov For {[4-(Difluoromethoxy)butoxy]methyl}benzene, DFT would be utilized to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net This involves finding the coordinates that correspond to the lowest energy state of the molecule on its potential energy surface. researchgate.net Commonly, a functional like B3LYP paired with a basis set such as 6-31G(d,p) is used to achieve a reliable balance between computational accuracy and efficiency. researchgate.netepstem.net

These calculations yield critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are essential for understanding the molecule's potential as an electron donor or acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

Illustrative DFT Calculation Results for this compound
ParameterHypothetical ValueSignificance
Total Energy-1050.5 HartreesRepresents the molecule's overall electronic energy and stability.
HOMO Energy-6.8 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap6.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule, arising from asymmetrical charge distribution.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual computations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

A key application of quantum chemistry is the prediction of spectroscopic data, which is vital for the structural confirmation of newly synthesized molecules. idc-online.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within the DFT framework, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

By computing the magnetic shielding of each nucleus in the optimized structure of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. idc-online.com These theoretical spectra can then be compared with experimental data to validate the molecular structure. The precision of these predictions can often be improved through the use of empirical scaling factors or specialized computational functionals designed for NMR calculations. idc-online.comliverpool.ac.uk

Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound
AtomHypothetical Calculated Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
C (ipso-CH₂)139.2138.9
C (ortho)129.5129.2
C (meta)129.0128.7
C (para)126.1125.8
CH₂ (benzyl)71.571.2
O-CH₂69.869.5
CHF₂116.7 (triplet)116.4 (triplet)
H (benzyl)4.554.52
H (O-CH₂)3.683.65
H (CHF₂)6.50 (triplet)6.47 (triplet)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual computations or experiments.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible butoxy chain means that this compound can adopt various spatial arrangements or conformations. Analyzing these conformations is crucial for a comprehensive understanding of the molecule's structure and properties.

Energy Landscapes and Stable Conformations

Conformational analysis is performed to identify the most stable conformers and their relative energies. This is typically done by systematically rotating the molecule's single bonds and calculating the energy at each increment to map out the potential energy surface. This process would identify the low-energy conformations of the butoxy chain. Each energy minimum found would then be subjected to a full geometry optimization to determine the precise structure of the stable conformer.

Flexibility of the Butoxy Chain

To understand the dynamic behavior of the butoxy chain, molecular dynamics (MD) simulations are employed. koreascience.krsemanticscholar.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's flexibility and conformational changes at a specific temperature. koreascience.kr An MD simulation of this compound would illustrate how the butoxy chain moves, providing insights into the accessibility of different conformations and the rates of interconversion between them.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating how chemical reactions occur, including the identification of high-energy transition states and the calculation of reaction energy barriers. chemguide.co.ukyoutube.com For this compound, a potential area of study would be electrophilic aromatic substitution reactions on the benzene (B151609) ring. chemguide.co.ukyoutube.com

The investigation of a reaction mechanism begins with the optimization of the geometries of the reactants, products, and any reaction intermediates. Computational algorithms are then used to locate the transition state structure, which represents the highest energy point along the reaction pathway. The successful location of a transition state is confirmed by a frequency calculation, which should show one and only one imaginary frequency, corresponding to the atomic motion that transforms the reactants into products. The energy difference between the reactants and the transition state defines the activation energy, a critical factor that governs the reaction rate.

Absence of Specific Computational and Theoretical Data for this compound Precludes Article Generation

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical research focused solely on the chemical compound this compound. As a result, it is not possible to generate the requested article with scientifically accurate and verifiable data that strictly adheres to the provided outline.

The user's instructions required a detailed article covering several advanced computational chemistry topics for this specific molecule, including:

Rational Design and Role in Advanced Chemical Systems

Potential as a Building Block in Complex Chemical Synthesis

The {[4-(Difluoromethoxy)butoxy]methyl}benzene molecule possesses distinct structural motifs that make it a promising building block for the synthesis of more complex chemical entities. The presence of the difluoromethoxy (-OCHF₂) group is of particular significance. This group can influence the electronic properties of the molecule, enhancing its reactivity and enabling a variety of chemical transformations.

The difluoromethoxy group is known to be a bioisostere for other functional groups, such as hydroxyl, thiol, or amine groups, and its incorporation can lead to compounds with improved metabolic stability and bioavailability. acs.org The synthesis of molecules containing this moiety often involves specialized reagents and methodologies for direct difluoromethoxylation. nih.gov While specific synthetic routes starting from this compound are not detailed in the available literature, its structure suggests that the aromatic ring could undergo electrophilic substitution reactions, and the ether linkages provide potential sites for cleavage or rearrangement under specific conditions, allowing for further functionalization and elaboration into more complex structures.

The butoxy linker provides flexibility and hydrophobicity, which can be advantageous in tuning the solubility and conformational properties of the final products. This combination of a fluorinated group, a flexible linker, and an aromatic ring presents a versatile scaffold for the construction of a diverse range of organic molecules.

Exploration in Materials Science Research

The unique properties conferred by the difluoromethoxy group make this compound a candidate for exploration in materials science. Fluoroether-containing compounds are known for their high thermal stability, chemical inertness, and low surface energy.

Fluoroether-containing polymers often exhibit desirable properties such as high thermal stability, excellent hydrophobicity, and low dielectric constants. rsc.org The synthesis of such polymers can involve the polymerization of monomers containing fluoroether moieties. While direct polymerization of this compound is not documented, it could potentially be functionalized to create a polymerizable monomer. For instance, introducing a vinyl or acrylic group onto the benzene (B151609) ring would allow it to participate in polymerization reactions, leading to the formation of novel fluorinated poly(aryl ether)s. These polymers could find applications in high-performance coatings, membranes, and advanced electronic materials.

In the realm of surfactants, the amphiphilic nature that could be imparted to derivatives of this compound is of interest. By introducing a hydrophilic head group to the molecule, it could function as a fluoroether surfactant. Fluoroether surfactants are known for their ability to significantly reduce surface tension and for their stability in harsh chemical environments. rsc.orgresearchgate.net Research into novel fluoroether surfactants is driven by the need for alternatives to traditional long-chain perfluoroalkyl substances (PFAS), which have environmental concerns. researchgate.net The design of new, more environmentally benign fluorinated surfactants is an active area of research. mdpi.comyoutube.com

Perfluoropolyethers (PFPEs) are a class of high-performance lubricants known for their exceptional thermal stability, chemical inertness, and wide operating temperature ranges. dupont.comsinogracechem.com These properties make them suitable for demanding applications in the aerospace, semiconductor, and automotive industries. nyelubricants.com While this compound is not a PFPE, the presence of the fluoroether group suggests that it or its derivatives could be investigated for their lubricating properties. The combination of the fluorinated ether and the hydrocarbon backbone could lead to lubricants with tailored miscibility in conventional oils, potentially acting as performance-enhancing additives.

As plasticizers, molecules that increase the flexibility of polymers, fluorinated compounds can offer improved thermal and chemical resistance. The flexible butoxy chain in this compound, coupled with the non-polar nature of the benzene ring and the unique properties of the difluoromethoxy group, suggests that it could be explored as a specialty plasticizer for fluoropolymers or other high-performance polymers.

Investigation as a Probe Molecule in Mechanistic Organic Chemistry

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. masterorganicchemistry.comstemlytutoring.comyoutube.com Probe molecules with specific structural features can be used to elucidate the intricate details of reaction pathways. The this compound molecule has features that could be exploited for such mechanistic investigations.

The difluoromethyl group (CHF₂) can act as a spectroscopic reporter. The fluorine atoms have a distinct nuclear magnetic resonance (NMR) signature, which can be sensitive to changes in the local electronic environment. This property could be utilized to monitor the progress of a reaction at or near the difluoromethoxy group, providing insights into reaction intermediates and transition states.

Furthermore, the ether linkages in the molecule could be the subject of mechanistic studies involving ether cleavage reactions. By systematically varying the reaction conditions and analyzing the products, one could gain a deeper understanding of the factors that govern the stability and reactivity of fluoroether compounds.

Conceptual Framework for Fluorinated Scaffolds in Medicinal Chemistry Design (excluding clinical data)

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. dntb.gov.uamdpi.comscilit.com The difluoromethoxy group, in particular, has garnered significant attention for its ability to modulate these properties favorably. nih.gov

The this compound structure can be viewed as a conceptual scaffold for the design of new bioactive molecules. The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor" and can act as a bioisostere of hydroxyl, thiol, or amine groups, potentially leading to improved interactions with biological targets. acs.org

Q & A

Basic Research Question

  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorinated by-products (e.g., unreacted chlorodifluoromethane) .
  • LC-MS : Detects low-abundance impurities like 4-(difluoromethoxy)phenylacetamide (reduction by-product) .
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .
    Methodological Table :
By-Product Detection Method Key Signal
4-(Difluoromethoxy)benzoic acidHPLC (UV 254 nm)Retention time: 8.2 min
Benzyl bromide derivatives¹H NMRδ 4.5 ppm (CH₂Br)

How does the presence of the difluoromethoxy group influence the compound’s metabolic stability in biological systems?

Advanced Research Question
The difluoromethoxy group enhances metabolic stability by:

  • Resisting enzymatic hydrolysis : Fluorine’s electronegativity reduces nucleophilic attack on the methoxy oxygen .
  • Increasing lipophilicity : Improves membrane permeability, as shown in logP comparisons with non-fluorinated analogs (ΔlogP ≈ +1.2) .
    Experimental Design : Compare half-life (t₁/₂) in liver microsome assays against control compounds lacking fluorine substituents .

What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for anticancer activity: 5–50 μM) .
    Case Study : Anticancer activity may vary due to differences in ROS generation assays; confirm results with complementary methods like Annexin V staining .

How can researchers optimize purification techniques for this compound to achieve >98% purity?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar impurities .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for non-polar by-products .
    Quality Control : Validate purity via GC-MS or elemental analysis .

What role does the butoxy spacer play in the compound’s pharmacokinetic profile?

Advanced Research Question
The butoxy chain:

  • Modulates solubility : Balances lipophilicity (from difluoromethoxy) and aqueous solubility (from ether oxygen) .
  • Affects binding kinetics : Molecular dynamics simulations show extended conformations improve target engagement in enzyme assays .
    Experimental Validation : Compare plasma protein binding (%) of analogs with varying spacer lengths (C2 vs. C4) .

Q. Table 1: Synthesis Optimization

Parameter Optimal Condition Impact on Yield
BaseK₂CO₃+15% vs. NaOH
SolventAcetonitrileFaster kinetics
Temperature70°CMinimizes hydrolysis

Q. Table 2: Biological Activity Comparison

Assay Type Activity (IC₅₀) Key Variable
Anticancer (HepG2)12 μMSerum-free conditions
Antimicrobial (E. coli)>100 μMNutrient broth pH

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